Myristoleic Acid

Catalog No.
S623913
CAS No.
544-64-9
M.F
C14H26O2
M. Wt
226.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Myristoleic Acid

CAS Number

544-64-9

Product Name

Myristoleic Acid

IUPAC Name

(Z)-tetradec-9-enoic acid

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

InChI

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-6H,2-4,7-13H2,1H3,(H,15,16)/b6-5-

InChI Key

YWWVWXASSLXJHU-WAYWQWQTSA-N

SMILES

Array

Synonyms

Myristoleic acid; C14:1 (cis-9) Fatty acid

Canonical SMILES

CCCCC=CCCCCCCCC(=O)O

Isomeric SMILES

CCCC/C=C\CCCCCCCC(=O)O

The exact mass of the compound Myristoleic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Monounsaturated - Supplementary Records. It belongs to the ontological category of tetradecenoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Myristoleic acid (cis-9-tetradecenoic acid) is a 14-carbon monounsaturated omega-5 fatty acid utilized primarily as a high-value precursor in lipidomics, pharmaceutical formulations, and dietary supplement manufacturing. Structurally characterized by a single cis double bond at the 9-position, it presents as a pale yellow liquid at room temperature with a density of 0.9 g/mL. In industrial procurement, it is highly sought after as the exact biochemical precursor for synthesizing cetyl myristoleate (CMO), a cetylated fatty acid studied for joint health, and serves as an active reference standard in prostate cancer cell line assays .

Substituting myristoleic acid with its saturated analog, myristic acid (C14:0), fundamentally alters formulation thermodynamics and biological activity. The absence of the cis-9 double bond raises the melting point from -4.5 °C to 54.4 °C, converting a highly processable liquid into a solid wax that requires thermal energy for homogenization and alters lipid nanoparticle behavior [1]. Furthermore, attempting to use crude Saw Palmetto (Serenoa repens) extracts as a cheaper source introduces batch-to-batch variability and a complex matrix of competing fatty acids, which confounds precise stoichiometric esterification during cetyl myristoleate synthesis and dilutes the specific apoptotic activity observed in in vitro assays .

Room-Temperature Processability: Melting Point Differential vs. Saturated Analogs

The cis-9 double bond in myristoleic acid introduces a structural kink that prevents tight molecular packing, resulting in a melting point of -4.5 °C to -4 °C. In contrast, the saturated baseline, myristic acid, has a melting point of 54.4 °C. For formulation chemists, this 58.9 °C differential means myristoleic acid remains a flowable liquid at standard ambient temperatures, eliminating the need for heated transfer lines and reducing thermal degradation risks during the blending of sensitive cosmetic or pharmaceutical lipid matrices [1].

Evidence DimensionMelting Point
Target Compound Data-4.5 °C to -4 °C
Comparator Or BaselineMyristic acid (54.4 °C)
Quantified Difference58.9 °C reduction in melting point
ConditionsStandard atmospheric pressure

Eliminates the requirement for thermal heating during formulation, lowering energy costs and preserving heat-sensitive co-ingredients.

Stoichiometric Precursor Efficiency for Cetylated Fatty Acid Production

Myristoleic acid is the obligate precursor for the synthesis of cetyl myristoleate (hexadecyl (Z)-tetradec-9-enoate), a high-value active pharmaceutical ingredient and supplement compound. When reacted with cetyl alcohol via p-toluenesulfonic acid-catalyzed or enzymatic esterification, pure myristoleic acid yields specific CMO without the downstream purification bottlenecks caused by mixed-chain fatty acids. Utilizing high-purity myristoleic acid rather than mixed C14/C16 oils prevents the formation of off-target cetyl palmitate or cetyl myristate, which have been shown in early models to lack the specific protective efficacy of the myristoleate ester [1].

Evidence DimensionTarget Ester Purity and Efficacy
Target Compound DataPure Myristoleic Acid (yields specific Cetyl Myristoleate)
Comparator Or BaselineMixed fatty acid sources or Myristic Acid (yields inactive Cetyl Myristate)
Quantified DifferencePrevents formation of inactive saturated esters
ConditionsEsterification with cetyl alcohol

Procuring high-purity myristoleic acid is critical to avoid costly chromatographic separation of structurally similar but biologically inactive cetylated esters.

Targeted Cytotoxicity in Prostatic Carcinoma Models

In targeted in vitro oncology research, pure myristoleic acid demonstrates potent, measurable cytotoxicity against human prostatic LNCaP cells, distinguishing it from general fatty acid nutritional supplements. At a concentration of 100 μg/mL over 24 hours, myristoleic acid induced apoptosis in 8.8% of cells and necrosis in 81.8% of cells. This provides a highly reproducible, single-molecule reference standard for cell death pathways, replacing the variable efficacy of crude Serenoa repens (Saw Palmetto) extracts which require higher, less defined dosing (e.g., 130 μg/mL of crude extract) to achieve similar cell death profiles .

Evidence DimensionCytotoxicity (Necrosis Induction)
Target Compound Data100 μg/mL induces 81.8% necrosis
Comparator Or BaselineCrude Saw Palmetto extract (requires 130 μg/mL)
Quantified Difference30% lower mass concentration required for equivalent or superior necrosis induction
ConditionsLNCaP human prostatic carcinoma cells, 24-hour incubation

Enables exact dosing and mechanistic reproducibility in prostate cancer research, avoiding the lot-to-lot variability of botanical extracts.

API Precursor for Cetyl Myristoleate Synthesis

Direct esterification with cetyl alcohol to produce high-purity cetyl myristoleate for joint-health nutraceuticals and anti-inflammatory research, where the cis-9 double bond is strictly required for biological activity [1].

Cold-Processable Lipid Formulations

Utilization in cosmetic and topical pharmaceutical lipid matrices where a liquid-state, skin-conditioning fatty acid is needed at room temperature, avoiding the crystallization issues associated with saturated C14:0 acids [2].

In Vitro Prostate Cancer Assays

Deployment as a standardized cytotoxic agent and lipoxygenase inhibitor in LNCaP cell line studies, providing a precise, single-molecule alternative to crude botanical extracts .

Physical Description

Liquid

XLogP3

5.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

226.193280068 Da

Monoisotopic Mass

226.193280068 Da

Heavy Atom Count

16

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

UNII

RF23WGD123

GHS Hazard Statements

Aggregated GHS information provided by 714 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 591 of 714 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 123 of 714 companies with hazard statement code(s):;
H315 (77.24%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (72.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

544-64-9

Wikipedia

Myristoleic_acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Miscellaneous Manufacturing
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Plastics Product Manufacturing
Paper Manufacturing
9-Tetradecenoic acid, (9Z)-: ACTIVE

Dates

Last modified: 08-15-2023
1. K. Hirano et al. “Myristoleic acid, a cytotoxic component in the extract from Serenoa repens, induces apoptosis and necrosis in human prostatic LNCaP cells” Prostate, vol. 47 pp. 59-64, 20012. R. Hiipakka et al. “Growth suppression of hamster flank organs by topical application of catechins, alizarin, curcumin, and myristoleic acid” Archives of Dermatological Research, vol. 293 pp. 200-205, 20013. P. Belhumeur et. al. “Whey-derived free fattyacids suppress the germination of Candida albicans invitro” FEMS Yeast Res, vol. 7 pp. 276-285, 20074. S. Sharma, P. Gao, and V. Steele “Quantitative Morphometry of Respiratory Tract Epithelial Cells as a Tool for Testing Chemopreventive Agent Efficacy” Anticancer Research, vol. 3 pp. 737-742, 2010

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